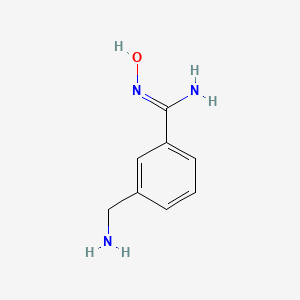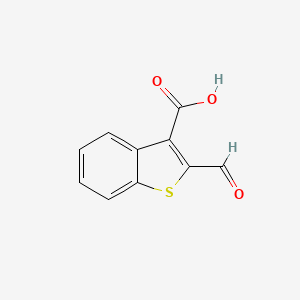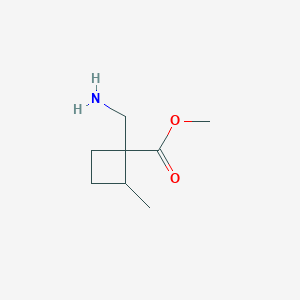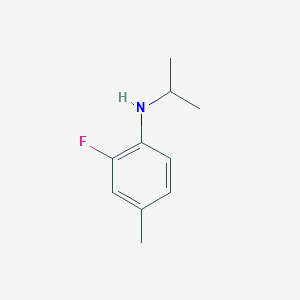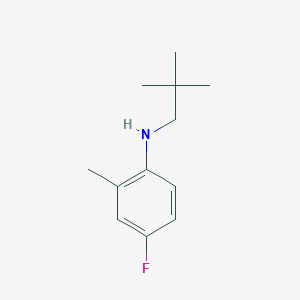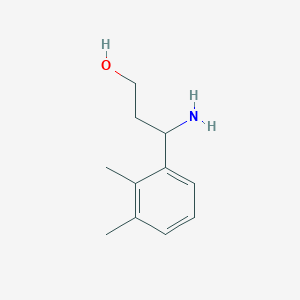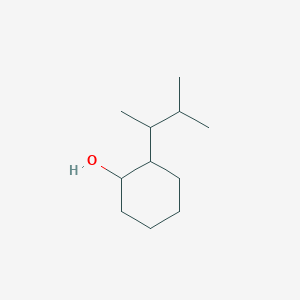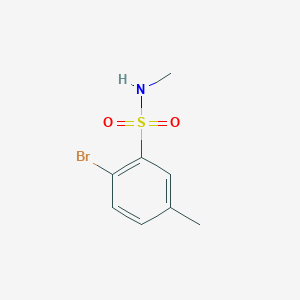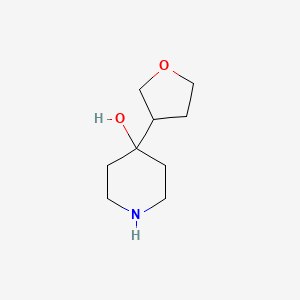![molecular formula C11H11BrN2S B13297403 N-[(3-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine](/img/structure/B13297403.png)
N-[(3-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine is an organic compound that features a brominated thiophene ring attached to a pyridine ring via a methylamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine typically involves the Suzuki cross-coupling reaction. This reaction is catalyzed by palladium(0) and involves the coupling of 3-bromothiophene-2-carbaldehyde with 2-methylpyridin-3-amine in the presence of a base such as potassium phosphate and a ligand like triphenylphosphine . The reaction is carried out at elevated temperatures, typically around 90°C, to achieve high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Suzuki cross-coupling reaction is a scalable and widely used method in industrial organic synthesis. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, catalyst loading, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the thiophene ring.
Coupling Reactions: The compound can be further functionalized through coupling reactions with boronic acids or other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and ligands such as triphenylphosphine are used.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Oxidized thiophene derivatives.
Reduction Reactions: Reduced thiophene derivatives.
Coupling Reactions: Functionalized pyridine-thiophene compounds.
Scientific Research Applications
N-[(3-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(3-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through its ability to form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Bromothiophen-2-yl)methyl]-3-fluoroaniline
- N-[(3-Bromothiophen-2-yl)methyl]-2-fluoroaniline
- N-[(5-Bromothiophen-2-yl)methyl]-N-methylamine
Uniqueness
N-[(3-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine is unique due to the presence of both a brominated thiophene ring and a pyridine ring, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C11H11BrN2S |
|---|---|
Molecular Weight |
283.19 g/mol |
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine |
InChI |
InChI=1S/C11H11BrN2S/c1-8-10(3-2-5-13-8)14-7-11-9(12)4-6-15-11/h2-6,14H,7H2,1H3 |
InChI Key |
KILYZKXVCJEJCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NCC2=C(C=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide](/img/structure/B13297330.png)

